1-Isobutyl-3-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

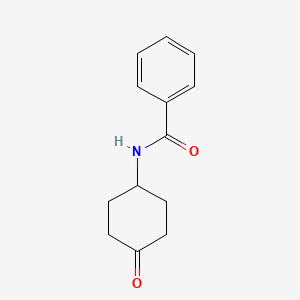

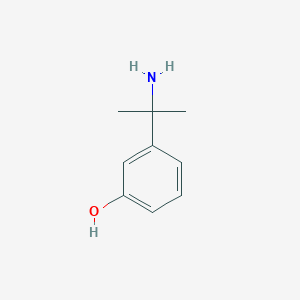

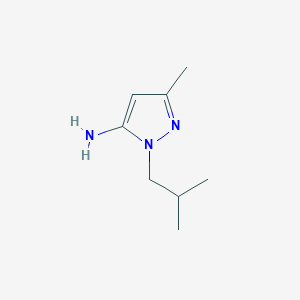

The compound 1-Isobutyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex due to the potential for isomerization. For instance, in the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, a mixture of 1,3- and 1,5-isomers was obtained, indicating that the substituents can occupy different positions on the pyrazole ring, which could affect the properties and reactivity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior. In the case of 5-amino-3-methylthio-1H-pyrazoles, methylation occurs at the endocyclic nitrogen atoms, and the ratio of isomers produced depends on the nature of the substituent at the 4-position of the pyrazole ring. This suggests that the electronic and steric effects of substituents can significantly influence the molecular structure and isomer distribution .

Chemical Reactions Analysis

The reactivity of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine would be influenced by its functional groups and the presence of substituents. For example, the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives leads to the formation of isomers, which is a reaction that could be relevant for the modification of the 1-Isobutyl-3-methyl-1H-pyrazol-5-amine structure as well .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, we can infer that its properties would be influenced by its molecular structure. The presence of an isobutyl group could affect the compound's hydrophobicity, solubility, and potential interactions with biological targets. The amine group could participate in hydrogen bonding and influence the compound's basicity .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The reaction of 1H-pyrazol-5-amines with Appel salt leads to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, demonstrating the utility of these compounds in generating structurally diverse heterocycles. The product ratio can be influenced by the pH of the reaction medium, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions promoting isothiazoles formation. This work underscores the versatility of 1H-pyrazol-5-amines in synthetic organic chemistry, providing a pathway to novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Koyioni et al., 2014).

Synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites. This research illustrates the application of 1H-pyrazol-5-amines in the development of compounds with significant biological activities, contributing to the search for new therapeutic agents (Titi et al., 2020).

The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines from 1H-pyrazol-5-amines demonstrates the compounds' role in creating bioactive molecules. This synthetic route underscores the importance of 1H-pyrazol-5-amines in medicinal chemistry for generating compounds with potential pharmacological applications (Xu Li-feng, 2011).

Catalysis and Material Science

- A novel nanomagnetic catalyst with Cl[DABCO-NO2]C(NO2)3 tags has been synthesized for the preparation of pyrazolo[3,4-b]pyridines. This showcases the role of 1H-pyrazol-5-amines in the development of efficient and recyclable catalysts for organic synthesis, highlighting their potential in green chemistry and sustainable processes (Afsar et al., 2018).

Corrosion Inhibition

- Bipyrazolic type organic compounds, synthesized from 1H-pyrazol-5-amines, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These findings open avenues for the application of 1H-pyrazol-5-amines in corrosion science, offering potential solutions for protecting metals against corrosion in industrial applications (Chetouani et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

5-methyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIDVCGRTHJZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599115 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

3524-36-5 | |

| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isobutyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.